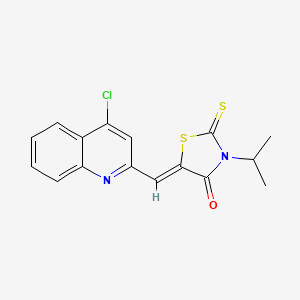
(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thioxothiazolidinone derivative with a quinoline moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Thioxothiazolidinones are a class of organic compounds that contain a five-membered ring with sulfur and nitrogen atoms .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Antimicrobial Properties : Some derivatives of thioxothiazolidinone, including variants of the specified compound, have been synthesized and shown to exhibit broad-spectrum antimicrobial activity. These compounds have been effective against Gram-positive, Gram-negative bacteria, and fungal strains (Desai et al., 2013).
Antifungal and Antibacterial Activities : Derivatives synthesized from thioxothiazolidinone, closely related to the specified compound, have demonstrated excellent antifungal and antibacterial activities. These findings suggest potential applications in treating infections caused by various microbial agents (Desai et al., 2011).
Anticancer Properties
Anticancer Effects : Certain derivatives of thioxothiazolidinone, structurally similar to the queried compound, have been found to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This suggests potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).
Apoptosis Induction in Cancer Cells : Other derivatives have demonstrated the capability to induce apoptosis (programmed cell death) in human leukemia cells, pointing towards their potential use in the development of anticancer therapies (S. Chandrappa et al., 2009).
Chemical Synthesis and Analysis
Crystal Structure Analysis : The crystal structure of a derivative of the compound has been analyzed, offering insights into its molecular geometry, which is crucial for understanding its interaction with biological targets (Khelloul et al., 2016).
Microwave-Assisted Synthesis : Advances in the synthesis of thioxothiazolidinone derivatives, including methods like microwave-assisted synthesis, have been explored. This enhances the efficiency of producing these compounds for further research and application (Kamila & Biehl, 2012).
Green Chemistry Approaches : The synthesis of similar compounds using both conventional and microwave methods has been explored, aligning with the principles of green chemistry. This approach aims to make chemical synthesis more environmentally friendly (Rana et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-5-[(4-chloroquinolin-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9(2)19-15(20)14(22-16(19)21)8-10-7-12(17)11-5-3-4-6-13(11)18-10/h3-9H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQDWAOFCSMGI-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=NC3=CC=CC=C3C(=C2)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=NC3=CC=CC=C3C(=C2)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((4-chloroquinolin-2-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

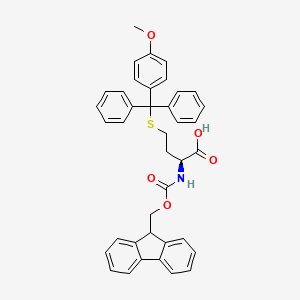
![N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431364.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2431366.png)
![2-[[4-Ethyl-5-[2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2431367.png)
![1-allyl-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2431368.png)
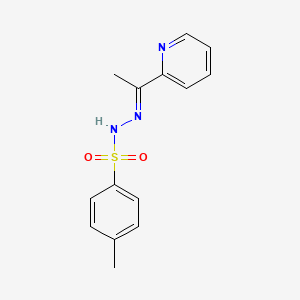
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopentanecarboxamide](/img/structure/B2431370.png)
![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2431373.png)
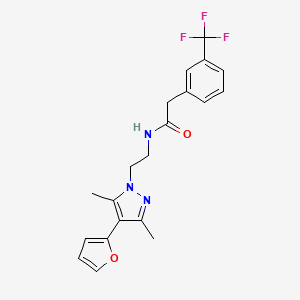
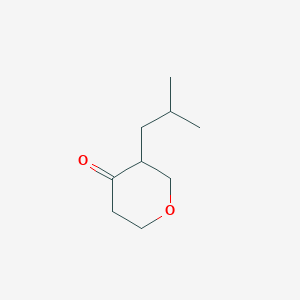
![tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate](/img/structure/B2431377.png)
![N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2431378.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-fluorobenzenesulfonamide](/img/structure/B2431379.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2431380.png)